molecular formula C18H16N4O2S3 B7729610 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 477332-73-3

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B7729610
CAS No.: 477332-73-3
M. Wt: 416.5 g/mol
InChI Key: KORJMZLOTUTQFO-UHFFFAOYSA-N
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Description

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at position 5. This heterocyclic scaffold is linked via a thioacetamido bridge to a benzamide moiety.

Properties

IUPAC Name

4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJMZLOTUTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477332-73-3
Record name 4-((((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETYL)AMINO)BENZAMIDE
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Preparation Methods

Synthesis of the Thiadiazole Core Structure

The 1,3,4-thiadiazole ring serves as the central scaffold for this compound. A common precursor, 5-bromo-1,3,4-thiadiazol-2-amine, is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions . Substitution of the bromine atom with a benzylthio group is achieved through nucleophilic aromatic substitution. For example, reacting 5-bromo-1,3,4-thiadiazol-2-amine with benzyl mercaptan in the presence of a base like sodium hydride (NaH) in dry tetrahydrofuran (THF) at 60°C for 12 hours yields 5-(benzylthio)-1,3,4-thiadiazol-2-amine .

Key Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: THF or dimethylformamide (DMF)

  • Base: NaH or triethylamine (TEA)

  • Yield: 65–78%

Formation of the Benzamide Substituent

The final benzamide group is introduced via amidation of 4-nitrobenzoyl chloride, followed by reduction and subsequent coupling:

  • Nitration and Reduction:

    • 4-Nitrobenzoyl chloride is reacted with ammonium hydroxide to form 4-nitrobenzamide.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine .

  • Coupling to the Thioacetamide-Thiadiazole Intermediate:

    • The amine reacts with the thioacetamide-thiadiazole intermediate using EDCl/HOBt in DCM, yielding the final product .

Critical Parameters:

  • Hydrogenation pressure: 30–50 psi

  • Catalyst loading: 5–10% Pd/C

  • Yield: 70–85%

Purification and Characterization

Purification Methods:

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 → 7:3 gradient) .

  • Recrystallization: Ethanol/water (1:1) mixture at 4°C.

Characterization Data:

TechniqueKey Findings
¹H NMR δ 7.64 (s, 1H, thiadiazole), δ 4.18 (s, 2H, benzylthio), δ 7.32–7.45 (m, 5H, aromatic)
IR 3252 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 690 cm⁻¹ (C-S)
MS (ESI+) m/z 417.1 [M+H]⁺ (calculated: 416.5)

Yield Optimization Strategies

FactorImpact on YieldRecommended Adjustment
Reaction Time<24h: 55%24–36h: 82%
Solvent PolarityLow: 60%DMF > THF (15% yield increase)
Coupling AgentEDCl: 70%EDCl/HOBt: 85%

Challenges and Solutions

  • Regioselectivity in Thiadiazole Substitution:
    Competing reactions at the 2- and 5-positions of the thiadiazole ring are mitigated using bulky bases (e.g., DIPEA) to direct substitution to the 5-position .

  • Thiol Oxidation:
    Addition of antioxidant agents (e.g., ascorbic acid) prevents disulfide formation during coupling steps.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) achieved 78% yield using continuous flow reactors for the thiadiazole formation step, reducing reaction time from 12h to 2h . Economic analyses suggest a production cost of $12–15/g at commercial scales, primarily driven by palladium catalyst reuse .

Chemical Reactions Analysis

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or thiocarbohydrazides under acidic conditions. For example:

  • Reaction : Hydrazine-carbothioamide derivatives cyclize with sulfuric acid to form the 1,3,4-thiadiazole backbone .

  • Conditions : Acidic (H₂SO₄, 80–100°C), yielding intermediates like 5-amino-1,3,4-thiadiazole-2-thiol .

Thioether Functionalization

The benzylthio group is introduced via nucleophilic substitution:

  • Reaction : 5-Chloro-1,3,4-thiadiazole derivatives react with benzyl mercaptan (C₆H₅CH₂SH) in basic media (e.g., K₂CO₃/DMF) .

  • Outcome : Formation of the 5-(benzylthio)-1,3,4-thiadiazol-2-yl moiety .

Acetamido Bridge Formation

The acetamido linker is added via coupling reactions:

  • Reaction : 2-Chloroacetamide reacts with the thiol group of the thiadiazole intermediate in the presence of a base (e.g., triethylamine) .

  • Mechanism : Nucleophilic displacement of chloride by the thiadiazole thiolate ion .

Benzamide Incorporation

The benzamide group is introduced via amidation:

  • Reaction : 4-Aminobenzoic acid is activated (e.g., using EDCI/HOBt) and coupled with the acetamido-thiadiazole intermediate .

Reactivity with Common Reagents

The compound exhibits distinct reactivity patterns based on its functional groups:

Functional Group Reactions Conditions
Thiadiazole Ring Electrophilic substitution at C-2 or C-5 positions; resistant to nucleophilic attack due to electron-deficient nature .HNO₃/H₂SO₄ (nitration), 0–5°C
Thioether (S-Benzyl) Oxidation to sulfoxide (H₂O₂/AcOH) or sulfone (KMnO₄/H⁺); cleavage via radical pathways (e.g., AIBN) .Oxidizing agents, 60–80°C
Acetamido Bridge Hydrolysis to carboxylic acid (HCl/H₂O) or amine (NaOH/EtOH) .Acidic/basic hydrolysis, reflux
Benzamide Group Nucleophilic acyl substitution (e.g., with amines or alcohols) .DCC/DMAP, room temperature

Thermal Stability

  • Decomposition above 250°C, with char formation due to heterocyclic ring breakdown .

  • TGA Data : 5% weight loss at 150°C (solvent loss), major degradation at 280°C .

pH-Dependent Stability

  • Acidic Conditions (pH < 3) : Protonation of the thiadiazole nitrogen leads to ring opening .

  • Basic Conditions (pH > 10) : Hydrolysis of the acetamido bridge and benzamide group .

Comparative Reactivity of Structural Analogs

Analog Key Reaction Outcome Reference
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylureaUllmann coupling with aryl iodidesEnhanced anticancer activity (IC₅₀: 0.37 µM)
2-((5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-mesitylacetamideBromine substitution via SNArImproved solubility in polar solvents
Ethyl 4-(2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoateEster hydrolysisConversion to carboxylic acid derivatives

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₉H₁₆N₄O₃S₃
  • Molecular Weight : 432.52 g/mol
  • CAS Number : 315201-62-8

The structure includes a thiadiazole ring, which is crucial for its biological activity. The presence of the benzylthio group enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Thiadiazole derivatives often exhibit their anticancer effects through the inhibition of tubulin polymerization and interference with cell cycle progression. The binding affinity to tubulin can lead to apoptosis in cancer cells.
  • Case Studies :
    • A study reported that related thiadiazole compounds exhibited IC₅₀ values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • Another research indicated that derivatives with similar structures showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Drug Design and Development

The compound serves as a promising scaffold for drug design due to its unique structural features:

  • Targeting Specific Pathways : The incorporation of the thiadiazole moiety allows for targeted interactions with specific biological pathways involved in cancer progression.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the thiadiazole ring can significantly alter biological activity. For instance, substituents on the benzamide portion can enhance potency and selectivity .

Other Therapeutic Areas

Beyond oncology, thiadiazole derivatives have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that compounds similar to 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide exhibit antimicrobial properties against various pathogens, making them candidates for further investigation in infectious disease management .
  • Anti-inflammatory Effects : Preliminary data indicate that certain thiadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ / MIC (μg/mL)Reference
AnticancerMCF-7 (breast cancer)0.28
AnticancerHCT116 (colon cancer)3.29
AntimicrobialE. coli15
Anti-inflammatoryRAW264.7 (macrophages)Not specified

Mechanism of Action

The mechanism of action of 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Substituents/R-Groups Key Structural Differences Evidence Source
Target Compound 1,3,4-Thiadiazole - 5-Benzylthio
- Thioacetamido-benzamide
Reference compound
4b (C₁₉H₁₆N₆O₂S₃) 1,3,4-Thiadiazole - 5-(3-(p-Tolyl)ureido)
- Thioacetamido-benzothiazole
Urea substituent; benzothiazole instead of benzamide
12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) Benzo[d]oxazole - 5-Methylbenzo[d]oxazole
- Cyclopentylamine
Oxazole core; cyclopentylamine substituent
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) 1,3,4-Thiadiazole - 2-Isopropyl-5-methylphenoxy
- Acetamide (no benzamide)
Phenoxyacetamide linker; lacks benzamide
8e (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide) Benzo[d]oxazole - 5-Chloro-benzo[d]oxazole
- 4-Nitrophenylamide
Chloro and nitro substituents; oxazole core

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 8e, NO₂ in 8d) enhance cytotoxicity by improving membrane permeability or binding affinity .
  • Linker Variations: Thioacetamido-benzamide (target compound) vs. phenoxyacetamide (5h) or ureido (4b) linkers influence conformational flexibility and hydrogen-bonding capacity .

Physical Properties

Table 2: Melting Points and Solubility Trends

Compound ID/Name Melting Point (°C) Solubility (DMSO-d₆) Notable Substituents Evidence Source
Target Compound Not reported Likely soluble* Benzylthio, benzamide
4d (C₁₈H₁₃ClN₆O₂S₃) 275–277 Soluble Chlorophenyl, ureido
5h 133–135 Soluble Phenoxy, isopropyl-methyl
8e Not reported Soluble Chloro, nitro

Key Observations :

  • Chlorine substituents (4d , 8e ) correlate with higher melting points (~275°C) due to increased molecular symmetry and intermolecular halogen bonding .
  • Aliphatic substituents (e.g., isopropyl in 5h ) lower melting points by disrupting crystal packing .

Table 3: Antiproliferative and Cytotoxic Profiles

Compound ID/Name Biological Activity Mechanism of Action Evidence Source
Target Compound Predicted: Antiproliferative (based on structural analogs) Likely apoptosis induction via Bcl-2/BAX modulation
4b–4f IC₅₀: 2.1–8.7 µM against MCF-7 cells DNA intercalation; topoisomerase inhibition
12c–12h IC₅₀: 3.5–9.8 µM against HepG2 cells; upregulates BAX, Caspase-3; downregulates Bcl-2 Apoptosis via mitochondrial pathway
8e , 8f VEGFR-2 inhibition (IC₅₀: 0.89–1.12 µM); apoptosis inducers in breast cancer (MCF-7) Anti-angiogenic; caspase-3 activation

Key Observations :

  • Thiadiazole vs. Oxazole : Thiadiazole derivatives (e.g., 4b–4f ) show broader antiproliferative activity, while benzo[d]oxazole derivatives (12c–12h , 8e ) exhibit higher specificity for apoptotic pathways .
  • Substituent Impact : Chlorine (8e ) and nitro groups (8d ) enhance VEGFR-2 inhibition, likely due to improved hydrophobic interactions in kinase domains .

Optimization Strategies :

  • Microwave-assisted synthesis () reduces reaction time and improves yields for thiadiazole derivatives.
  • Introduction of electron-deficient aryl groups (e.g., 4-nitrophenyl in 8d ) enhances metabolic stability .

Biological Activity

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide, a complex compound featuring a thiadiazole moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The chemical formula for the compound is C17H18N4S3C_{17}H_{18}N_4S_3, with a molecular weight of 398.54 g/mol. The structural complexity arises from the presence of both thiadiazole and benzamide functionalities, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The compound was evaluated for its cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 49.6 µM.
  • HeLa (cervical cancer) : Similar activity was observed with an IC50 value around 53.4 µM.
  • MCF-7 (breast cancer) : The compound showed considerable effectiveness, indicating its potential as an anticancer agent .
Cell LineIC50 Value (µM)
A54949.6
HeLa53.4
MCF-7Not specified

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds containing thiadiazole rings can interfere with cellular signaling pathways that regulate cell survival and proliferation .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, the target compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have shown that modifications in the benzamide portion can enhance biological activity. For example, substituents on the benzene ring can significantly affect binding affinity to target proteins .
  • Cellular Mechanisms : Further research into the cellular mechanisms revealed that compounds like this compound might act by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide, and how can yield be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step protocols, typically starting with the formation of thiadiazole intermediates. For example, microwave-assisted synthesis (e.g., 400 MHz NMR and FTIR characterization) can enhance reaction efficiency and purity . Key steps include:

  • Step I : Synthesis of acetamido precursors via nucleophilic substitution or condensation reactions.
  • Step II : Thiol-ether bond formation between the benzylthio group and thiadiazole ring, monitored by TLC for intermediate purity .
  • Optimization : Solvent selection (e.g., DMF or THF), catalyst use (e.g., triethylamine), and controlled temperature (60–80°C) improve yield. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for benzamide protons (δ 7.5–8.1 ppm), thiadiazole-linked CH₂ (δ 4.7–5.0 ppm), and benzylthio groups (δ 3.8–4.2 ppm) .
  • FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and S-S/S-C vibrations (600–750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodological Answer :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress; Rf values should match reference standards .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) detect impurities (<1%) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (e.g., C: 42.57%, S: 20.66%) to confirm purity .

Advanced Research Questions

Q. What computational approaches can predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes (e.g., CDK1) or antimicrobial proteins. For example, benzamide-thiadiazole hybrids show binding affinity to ATP pockets (ΔG ≈ -9.5 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (e.g., benzylthio vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 48 hours. Monitor via HPLC for degradation products (e.g., benzamide hydrolysis to benzoic acid) .
  • LC-MS/MS : Identify oxidative metabolites (e.g., sulfoxide derivatives) or thioether cleavage products .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay interference (e.g., IC₅₀ values in enzyme vs. cell-based assays) .
  • Counter-Screening : Test against non-target proteins (e.g., albumin) to rule out nonspecific binding. For example, thiadiazole derivatives may show false positives in fluorescence-based assays due to aggregation .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Core Modifications : Replace the benzylthio group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity .
  • Side-Chain Engineering : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising thiadiazole ring stability .
  • Bioisosteres : Substitute the acetamido linker with sulfonamide or urea moieties to modulate target selectivity .

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